1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a diverse array of functional groups, including furan, thiophene, and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through Suzuki-Miyaura cross-coupling reactions, which involve the coupling of boronic acids with halogenated precursors in the presence of a palladium catalyst.
Hydroxylation and Benzoylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and Suzuki-Miyaura coupling reactions, as well as the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents such as nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material.
Comparison with Similar Compounds
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain a heterocyclic ring system and have a wide range of biological activities.
Imidazole Derivatives: These compounds are known for their therapeutic potential in various medical conditions.
Furan Derivatives: These compounds are used in the synthesis of various organic molecules and have applications in medicinal chemistry.
The uniqueness of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H23NO5S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23NO5S/c1-18-5-2-6-19(15-18)17-34-21-11-9-20(10-12-21)26(30)24-25(23-8-4-14-35-23)29(28(32)27(24)31)16-22-7-3-13-33-22/h2-15,25,30H,16-17H2,1H3/b26-24- |
InChI Key |
RXCKQRVBAMJKKO-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CS5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CS5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.